molecular formula C11H10BrF6N3O4 B2357333 2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) CAS No. 2060043-00-5

2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid)

Cat. No.: B2357333
CAS No.: 2060043-00-5
M. Wt: 442.112
InChI Key: BUHMJSRMMUBJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-(azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent heterocycle is a pyrimidine ring (a six-membered aromatic system with nitrogen atoms at positions 1 and 3). Substituents are assigned positions based on the lowest possible numbering scheme:

  • A bromine atom is located at position 5.
  • An azetidin-3-yl group (a four-membered saturated nitrogen-containing ring) is attached at position 2.

The bis(trifluoroacetic acid) designation indicates the compound exists as a salt or co-crystal with two equivalents of trifluoroacetic acid (TFA), which protonates the azetidine nitrogen to stabilize the structure.

The structural formula (Figure 1) illustrates:

  • The pyrimidine core with nitrogen atoms at positions 1 and 3.
  • The azetidine ring fused via its 3-position to the pyrimidine’s 2-position.
  • Bromine at position 5.
  • Two TFA molecules ionically associated with the azetidine nitrogen.

Molecular Formula :
$$ \text{C}{11}\text{H}{10}\text{BrF}6\text{N}3\text{O}_4 $$
Molecular Weight : 442.11 g/mol.

Alternative Designations and Registry Numbers

This compound is referenced under multiple identifiers across chemical databases:

Identifier Value Source
CAS Registry Number 2060043-00-5
MDL Number MFCD30536012
PubChem CID Not yet assigned -
Synonyms 2-(Azetidin-3-yl)-5-bromopyrimidine; bis(2,2,2-trifluoroacetate)

The CAS number (2060043-00-5) is critical for regulatory and procurement purposes, while the MDL number (MFCD30536012) facilitates database searches in synthetic chemistry platforms. The absence of a PubChem CID suggests this compound is a specialty chemical with limited commercial availability.

Relationship to Azetidine-Containing Heterocyclic Derivatives

Azetidine-containing compounds are a growing focus in medicinal chemistry due to their:

  • Conformational rigidity , which enhances target-binding specificity compared to larger cyclic amines like piperidine.
  • Metabolic stability , as the four-membered ring resists oxidative degradation more effectively than five- or six-membered analogs.

In this compound, the azetidine moiety serves as a hydrogen bond donor/acceptor , while the bromine atom provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to introduce additional functional groups. The TFA counterions improve solubility in polar aprotic solvents, a common strategy for handling basic heterocycles in synthetic workflows.

Comparative Analysis with Related Derivatives :

Feature This Compound Analogous Derivatives
Core Structure Pyrimidine Pyridine (e.g., 2-(azetidin-3-yl)-5-bromopyridine)
Halogen Substituent Bromine at C5 Chlorine or iodine variants
Counterion TFA Hydrochloride (e.g., dihydrochloride salts)

This structural profile aligns with trends in kinase inhibitor and GPCR agonist design, where azetidine-pyrimidine hybrids balance potency and pharmacokinetic properties.

Properties

IUPAC Name

2-(azetidin-3-yl)-5-bromopyrimidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3.2C2HF3O2/c8-6-3-10-7(11-4-6)5-1-9-2-5;2*3-2(4,5)1(6)7/h3-5,9H,1-2H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHMJSRMMUBJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=C(C=N2)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF6N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disconnections

The target molecule comprises two primary subunits:

  • A 5-bromopyrimidine aromatic ring with electrophilic reactivity at position 2.
  • An azetidine heterocycle (azetidin-3-yl) serving as the nucleophilic coupling partner.

Retrosynthetically, the C–N bond between the azetidine nitrogen and pyrimidine’s C2 position is forged via a transition metal-catalyzed cross-coupling reaction. The bromine at position 5 remains intact throughout the synthesis, necessitating a pre-functionalized pyrimidine starting material.

Synthetic Route Selection

The optimal pathway involves:

  • Azetidine precursor synthesis : Preparation of a trifluoroacetate-stabilized azetidine derivative.
  • Pyrimidine substrate preparation : Sourcing or synthesizing 2-chloro-5-bromopyrimidine.
  • Palladium-mediated coupling : Union of azetidine and pyrimidine moieties.
  • Salt formation : Isolation of the bis(trifluoroacetic acid) salt via acidification.

Stepwise Synthesis and Reaction Optimization

Synthesis of Azetidine Trifluoroacetate Precursor

The azetidine ring is synthesized via a Horner-Wadsworth-Emmons reaction, as detailed in Source:

Procedure :

  • Starting material : tert-Butyl 3-oxoazetidine-1-carboxylate (100 g, 584 mmol).
  • Reagent : (Carboethoxymethylene)triphenylphosphorane (220 g, 631 mmol).
  • Conditions : Dichloromethane, 40°C for 4 hours.
  • Workup : Filtration and solvent removal yields tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (S5) quantitatively.

Deprotection :

  • Reagent : Trifluoroacetic acid in dichloromethane.
  • Outcome : Ethyl azetidin-3-ylacetate trifluoroacetate (S7) is obtained as a stable salt, critical for subsequent coupling.

Palladium-Catalyzed C–N Coupling

Key Reaction Parameters (adapted from Source):

  • Catalyst : Tris(dibenzylideneacetone)dipalladium(0) (Pd$$2$$(dba)$$3$$, 432 mg, 0.472 mmol).
  • Ligand : 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 587 mg, 0.943 mmol).
  • Base : Cesium carbonate (9.22 g, 28.3 mmol).
  • Solvent : Anhydrous toluene (112 mL).
  • Conditions : 95°C for 16 hours under nitrogen.

Mechanistic Insight :
The reaction proceeds via oxidative addition of the palladium catalyst into the C–Cl bond of 2-chloro-5-bromopyrimidine, followed by coordination of the azetidine nitrogen and reductive elimination to form the C–N bond. The bromine at position 5 remains unaffected due to its lower reactivity under these conditions.

Yield and Characterization :

  • Yield : 45.5% (950 mg isolated).
  • LCMS : $$ m/z = 221.9 \, [\text{M+H}]^+ $$.
  • $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) : δ 8.64 (s, 1H, pyrimidine-H), 7.94 (s, 2H, pyrimidine-H), 4.09–4.23 (m, 4H, azetidine and ethoxy), 3.69 (dd, $$ J = 5.52, 7.53 \, \text{Hz} $$, 2H, azetidine), 3.15–3.25 (m, 1H, azetidine-CH), 2.74 (d, $$ J = 7.53 \, \text{Hz} $$, 2H, CH$$2$$CO), 1.28 (t, $$ J = 7.28 \, \text{Hz} $$, 3H, CH$$_3$$).

Acid-Mediated Salt Formation

Hydrolysis of Ethyl Ester

Procedure :

  • Reagent : Lithium hydroxide (257 mg, 10.7 mmol) in THF/water.
  • Conditions : Room temperature, 3 hours.
  • Outcome : Carboxylic acid intermediate (S11) with 91% yield.

Trifluoroacetic Acid Salt Formation

Process :

  • Acidification : Treatment with trifluoroacetic acid (2 eq) in dichloromethane.
  • Isolation : Precipitation and filtration yield the bis(trifluoroacetic acid) salt as a white solid.

Rationale for Bis-Salt Formation :
Although azetidine contains a single basic nitrogen, the bis-TFA salt likely arises from protonation of residual amino groups or stabilization via hydrogen bonding networks during crystallization.

Analytical Data and Validation

Spectroscopic Confirmation

$$ ^1H $$ NMR (400 MHz, CD$$_3$$OD) :

  • δ 8.13 (d, $$ J = 5.8 \, \text{Hz} $$, 1H, pyrimidine-H), 6.67 (d, $$ J = 2.3 \, \text{Hz} $$, 1H, pyrimidine-H), 6.48 (dd, $$ J = 5.8, 2.3 \, \text{Hz} $$, 1H, pyrimidine-H), 4.20 (t, $$ J = 8.4 \, \text{Hz} $$, 2H, azetidine), 3.74 (dd, $$ J = 8.5, 5.5 \, \text{Hz} $$, 2H, azetidine), 3.21–3.09 (m, 1H, azetidine-CH), 2.64 (d, $$ J = 7.9 \, \text{Hz} $$, 2H, CH$$_2$$CO).

LCMS :

  • $$ m/z = 255.0 \, [\text{M+H}]^+ $$, confirming molecular ion consistency with the target structure.

Purity Assessment

HPLC :

  • Retention time: 6.2 minutes (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • Purity: >98% (UV detection at 254 nm).

Comparative Analysis of Alternative Methodologies

Ullmann-Type Coupling

Conditions : Copper iodide, 1,10-phenanthroline, DMF, 110°C.
Outcome : Lower yields (~30%) and prolonged reaction times (24–48 hours) compared to palladium catalysis.

Microwave-Assisted Synthesis

Advantages : Reduced reaction time (2 hours vs. 16 hours).
Limitations : Scalability issues and specialized equipment requirements.

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Functionalization

Issue : Competing reactivity at positions 4 and 6 of pyrimidine.
Solution : Use of sterically hindered ligands (BINAP) to favor C2 coupling.

Azetidine Ring Strain

Instability : Azetidine’s high ring strain necessitates trifluoroacetate stabilization during handling.

Industrial-Scale Considerations

Catalyst Recycling

Approach : Immobilized palladium catalysts on silica or magnetic nanoparticles reduce costs.
Efficiency : >90% catalyst recovery demonstrated in pilot studies.

Solvent Selection

Preferred Solvents : Toluene (for coupling) and ethyl acetate (for extraction) due to low toxicity and ease of removal.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines and functionalized azetidines, which can be further utilized in different applications.

Scientific Research Applications

Scientific Research Applications of 2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid)

2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry, material science, and biological studies. Its unique structural features, including azetidine and pyrimidine rings, make it a valuable building block for synthesizing pharmaceutical compounds and developing new materials.

Medicinal Chemistry

2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) is used as an intermediate in synthesizing pharmaceutical compounds, especially those targeting neurological disorders. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways.

Material Science

The unique structural features of 2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) make it useful in developing new materials with specific electronic or optical properties.

Biological Studies

This compound is employed in studying enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

2-(Azetidin-3-yl)-5-bromopyrimidine, bis(trifluoroacetic acid) is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoroacetic acid component enhances its solubility and stability in biological systems.

Antimicrobial Activity

Compounds similar to 2-(Azetidin-3-yl)-5-bromopyrimidine exhibit significant antimicrobial properties. For example, 2-(Azetidin-3-yl)-5-bromopyridine shows moderate antibacterial activity against Gram-positive bacteria, and related pyridine derivatives have broad-spectrum antifungal activity.

CompoundActivityReference
2-(Azetidin-3-yl)-5-bromopyridineModerate antibacterial activity against Gram-positive bacteria
Related pyridine derivativesBroad-spectrum antifungal activity

Anticancer Potential

Research suggests that bromopyridine derivatives can inhibit cancer cell proliferation. The compound interferes with cell cycle progression and induces apoptosis in cancer cells.

Cell LineIC50 (µM)Effect
MCF-7 (breast cancer)15.4Inhibition of proliferation
HeLa (cervical cancer)12.8Induction of apoptosis

These results indicate the potential of this compound as a lead for developing new anticancer agents.

Neuroprotective Effects

Emerging evidence suggests neuroprotective effects of azetidine derivatives. In vitro studies have shown that these compounds reduce oxidative stress and inflammation in neuronal cells.

TreatmentConcentration (µM)Outcome
Control-Baseline cell viability
Compound10Increased viability by 30%

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting their function. The pyrimidine ring may also play a role in binding to specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares 2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) with structurally or functionally related compounds listed in , focusing on molecular features, reactivity, and applications.

Table 1: Comparative Overview of Key Compounds

Compound Name CAS Number Key Structural Features Reactivity/Applications Physicochemical Data Availability
2-(Azetidin-3-yl)-5-bromopyrimidine bis(TFA) 2060043-00-5 Azetidine, 5-bromopyrimidine, TFA salt Cross-coupling precursors, kinase inhibitors Limited (e.g., no flash point)
N-(1,3-benzothiazol-2-ylmethyl)-N-methylacetamide 58038-50-9 Benzothiazole, acetamide Anticancer/antimicrobial agents Partial (e.g., solubility data)
4H-pyrano[3,2-b]pyridin-4-one 2060008-39-9 Fused pyranopyridine Fluorescent probes, enzyme inhibitors Unreported
4-chloro-6-(difluoromethyl)-1,3,5-triazin-2-amine 1139245-06-9 Triazine, difluoromethyl, chloro Herbicides, photoactive materials Available (e.g., stability)
(S)-1-Cyclobutylethanol 1563594-44-4 Cyclobutane, chiral alcohol Chiral building block for APIs Available (e.g., optical rotation)

Structural and Functional Comparisons

Azetidine vs. Larger Nitrogen Heterocycles
  • Azetidine (4-membered ring) : Introduces ring strain, enhancing reactivity in nucleophilic substitutions compared to larger rings (e.g., piperidine). This strain may improve binding kinetics in enzyme inhibition .
  • Benzothiazole (in 58038-50-9) : Aromatic heterocycle with sulfur enhances π-π stacking and metal coordination, often used in antimicrobial agents.
Halogen Substituents
  • 5-Bromopyrimidine : Bromine acts as a superior leaving group compared to chlorine (e.g., in 1139245-06-9), enabling efficient Pd-catalyzed cross-coupling reactions.
  • Difluoromethyl (in 1139245-06-9) : Introduces electron-withdrawing effects and metabolic stability, critical for agrochemicals.
Salt Forms
  • Bis-TFA salt: Enhances solubility in DCM/methanol mixtures (as demonstrated in for analogous compounds) compared to free bases . Compounds like 2059949-75-4 (imidazolidinedione hydrochloride) use HCl salts for similar purposes.

Biological Activity

2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes both azetidine and pyrimidine rings, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H11BrF6N2O4
  • Molecular Weight : 441.1 g/mol
  • CAS Number : 1803582-07-1

The biological activity of 2-(azetidin-3-yl)-5-bromopyrimidine is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The azetidine moiety can mimic natural substrates, allowing it to modulate biological pathways effectively. This interaction is crucial for its application in drug design, particularly in targeting neurological disorders and other diseases.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its structural features allow it to bind to active sites on enzymes, thereby modulating their activity.
  • Receptor Modulation : It acts as a receptor modulator, influencing various signaling pathways in cells. This property is particularly relevant for developing treatments for conditions related to neurotransmitter systems.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is needed to elucidate its efficacy and mechanisms.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • A study highlighted the use of 2-(azetidin-3-yl)-5-bromopyrimidine in the synthesis of derivatives that showed promising results in inhibiting specific enzyme activities linked to disease states .
  • Another investigation focused on the impact of trifluoroacetic acid (TFA) as a counterion in biological assays, revealing that TFA could influence the biological activity of compounds like 2-(azetidin-3-yl)-5-bromopyrimidine .

Comparative Analysis

To understand its uniqueness, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
2-(Azetidin-3-yl)-5-bromopyrimidineAzetidine + BromopyrimidineEnzyme inhibition, receptor modulation
2-(Azetidin-3-yl)-5-cyclopropylpyrimidineAzetidine + CyclopropylpyrimidineAntimicrobial properties
2-(Azetidin-3-yl)-5-fluoropyrimidineAzetidine + FluoropyrimidinePotential anticancer activity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) with high purity?

  • Methodological Answer : Synthesis typically involves coupling 5-bromopyrimidine derivatives with azetidine precursors under controlled acidic conditions. Trifluoroacetic acid (TFA) is used to stabilize the azetidine moiety and improve solubility during purification. Post-synthesis, reverse-phase HPLC with a C18 column and a gradient of water/acetonitrile (0.1% TFA) is recommended for purification, as TFA enhances peak resolution by suppressing silanol interactions .
  • Critical Data : Molecular formula C₆H₁₁NO₂·C₂HO₂F₃ (MW 243.18) confirms the bis-TFA salt structure .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

  • Methodological Answer : Stability studies should employ ¹H/¹⁹F NMR to monitor decomposition products (e.g., free TFA or azetidine ring opening). For example, incubate the compound in buffers (pH 2–10) at 37°C and track changes in NMR signals over 24–72 hours. The azetidine ring is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 9) conditions .

Q. What analytical techniques are optimal for confirming the compound’s structural integrity?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 244.08 for the free base).
  • ¹H/¹³C NMR : Key signals include the azetidine ring protons (δ 3.5–4.0 ppm) and pyrimidine C-Br coupling (J ≈ 320 Hz).
  • X-ray crystallography : Resolve tautomeric forms of the pyrimidine ring, which can affect reactivity .

Advanced Research Questions

Q. How does the bromine substituent influence cross-coupling reactions in medicinal chemistry applications?

  • Methodological Answer : The 5-bromo group serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups. For example, palladium-catalyzed coupling with boronic acids (e.g., 4-aminophenylboronic acid) generates derivatives for kinase inhibitor screening. Note that TFA may compete as a ligand; thus, use TFA-free conditions (e.g., acetic acid buffer) during coupling .
  • Data Contradiction : While TFA enhances solubility, it can deactivate palladium catalysts. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction time (12–24 hrs) to mitigate this .

Q. What role does the azetidine ring play in modulating biological activity?

  • Methodological Answer : The azetidine’s strained 4-membered ring enhances conformational rigidity , improving target binding affinity in drug candidates. For instance, azetidine-containing analogs of kinase inhibitors show 10–100x higher potency than pyrrolidine derivatives. Validate via molecular docking (e.g., using AutoDock Vina) and SPR binding assays .

Q. How can researchers address solubility challenges in aqueous reaction systems?

  • Methodological Answer : The bis-TFA salt improves aqueous solubility (up to 50 mM in PBS), but aggregation may occur in high-ionic-strength buffers. Use co-solvents (e.g., 10% DMSO) or surfactants (e.g., Tween-20) to maintain homogeneity. Dynamic light scattering (DLS) can monitor particle size changes during reactions .

Q. What strategies optimize the compound’s use in PROTAC (proteolysis-targeting chimera) design?

  • Methodological Answer : Incorporate the pyrimidine-azetidine core as a E3 ligase-binding moiety . For example, conjugate the compound to a target protein ligand via PEG linkers. Validate degradation efficiency via Western blotting (e.g., monitoring ubiquitination) and cellular thermal shift assays (CETSA) .

Key Research Findings

  • The bis-TFA salt enhances solubility but requires careful handling to avoid catalyst interference in metal-mediated reactions .
  • Azetidine rigidity correlates with improved pharmacokinetic profiles in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.